1-Bromo-2-(2-bromo-1-cyclobutoxyethyl)benzene
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Overview
Description
1-Bromo-2-(2-bromo-1-cyclobutoxyethyl)benzene is an organic compound that belongs to the class of bromobenzenes. This compound features a benzene ring substituted with a bromo group and a 2-(2-bromo-1-cyclobutoxyethyl) group. It is a colorless to pale yellow liquid and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2-(2-bromo-1-cyclobutoxyethyl)benzene can be synthesized through a multi-step process involving the bromination of benzene derivatives. The general synthetic route involves:
Bromination of Benzene: Benzene is brominated using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide to form bromobenzene.
Formation of 2-(2-bromo-1-cyclobutoxyethyl) Group: The bromobenzene undergoes further reactions to introduce the 2-(2-bromo-1-cyclobutoxyethyl) group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-(2-bromo-1-cyclobutoxyethyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can undergo electrophilic aromatic substitution reactions where the bromine atom on the benzene ring is replaced by other electrophiles.
Nucleophilic Substitution: The bromine atoms can be substituted by nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine, chlorine, and other electrophiles in the presence of Lewis acid catalysts.
Nucleophilic Substitution: Common nucleophiles include hydroxide ions, alkoxide ions, and amines.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted benzene derivatives with various electrophiles.
Nucleophilic Substitution: Substituted benzene derivatives with various nucleophiles.
Scientific Research Applications
1-Bromo-2-(2-bromo-1-cyclobutoxyethyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Bromo-2-(2-bromo-1-cyclobutoxyethyl)benzene involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-ethylbenzene: Similar structure but with an ethyl group instead of the 2-(2-bromo-1-cyclobutoxyethyl) group.
1-Bromo-2-(bromomethyl)benzene: Similar structure but with a bromomethyl group instead of the 2-(2-bromo-1-cyclobutoxyethyl) group.
Uniqueness
1-Bromo-2-(2-bromo-1-cyclobutoxyethyl)benzene is unique due to the presence of the 2-(2-bromo-1-cyclobutoxyethyl) group, which imparts distinct chemical properties and reactivity compared to other bromobenzenes .
Properties
Molecular Formula |
C12H14Br2O |
---|---|
Molecular Weight |
334.05 g/mol |
IUPAC Name |
1-bromo-2-(2-bromo-1-cyclobutyloxyethyl)benzene |
InChI |
InChI=1S/C12H14Br2O/c13-8-12(15-9-4-3-5-9)10-6-1-2-7-11(10)14/h1-2,6-7,9,12H,3-5,8H2 |
InChI Key |
GYRHMMKUFNJFPA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)OC(CBr)C2=CC=CC=C2Br |
Origin of Product |
United States |
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